molecular formula C38H38NO2PS B6290292 [S(R)]-N-[(S)-(phenyl)[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](phenyl)methyl]-2-methyl-2-propanesulfinamide CAS No. 2162939-87-7

[S(R)]-N-[(S)-(phenyl)[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](phenyl)methyl]-2-methyl-2-propanesulfinamide

Cat. No.: B6290292
CAS No.: 2162939-87-7
M. Wt: 603.8 g/mol
InChI Key: VHKADKPVTWWGNZ-PSBPOGMQSA-N
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Description

[S®]-N-(S)-(phenyl)[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide is a complex organic compound that features a unique combination of phosphine and sulfinamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S®]-N-(S)-(phenyl)[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide typically involves multiple steps:

    Formation of the Phosphine Ligand: The diphenylphosphino group is introduced through a reaction involving diphenylphosphine and a suitable halogenated precursor.

    Xanthene Derivative Synthesis: The xanthene core is synthesized through a Friedel-Crafts alkylation reaction, followed by functionalization to introduce the diphenylphosphino group.

    Sulfinamide Introduction: The sulfinamide moiety is introduced via a reaction between a sulfinyl chloride and an amine, followed by coupling with the xanthene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

[S®]-N-(S)-(phenyl)[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide undergoes various types of chemical reactions:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The sulfinamide group can be reduced to the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

[S®]-N-(S)-(phenyl)[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide has several applications in scientific research:

    Catalysis: It is used as a ligand in asymmetric catalysis, particularly in the synthesis of chiral molecules.

    Medicinal Chemistry: The compound is explored for its potential in drug development, especially in the design of enzyme inhibitors.

    Material Science: It is used in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of [S®]-N-(S)-(phenyl)[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide involves its interaction with molecular targets through its phosphine and sulfinamide groups. The phosphine group can coordinate with metal centers, facilitating catalytic processes. The sulfinamide group can form hydrogen bonds and other interactions with biological targets, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[S®]-N-(S)-(phenyl)[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide is unique due to its combination of phosphine and sulfinamide groups, which provide distinct reactivity and interaction profiles. This makes it particularly valuable in asymmetric catalysis and other specialized applications.

Properties

IUPAC Name

(R)-N-[(S)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-phenylmethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H38NO2PS/c1-37(2,3)43(40)39-34(27-17-9-6-10-18-27)30-23-15-24-31-35(30)41-36-32(38(31,4)5)25-16-26-33(36)42(28-19-11-7-12-20-28)29-21-13-8-14-22-29/h6-26,34,39H,1-5H3/t34-,43+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKADKPVTWWGNZ-PSBPOGMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=CC=C6)NS(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C6=CC=CC=C6)N[S@](=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H38NO2PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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